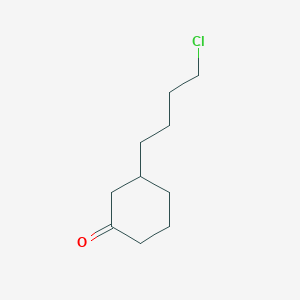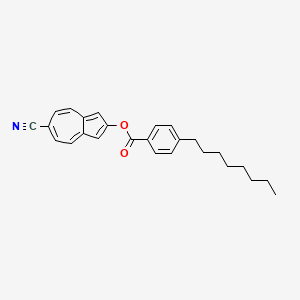![molecular formula C18H12N4O2 B14273751 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole CAS No. 144740-11-4](/img/structure/B14273751.png)
3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole is an organic compound characterized by the presence of a diazenyl group attached to a carbazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 3-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with 9H-carbazole in an alkaline medium to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole can undergo reduction to form the corresponding amino derivative.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its stable azo linkage and intense coloration.
作用機序
The biological activity of 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole is primarily attributed to its ability to interact with cellular components through its diazenyl and nitro groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting cellular processes. The compound’s mechanism of action involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress, leading to cell death in targeted organisms.
類似化合物との比較
Similar Compounds
- 3-[(E)-(4-Nitrophenyl)diazenyl]-9H-carbazole
- 3-[(E)-(2-Nitrophenyl)diazenyl]-9H-carbazole
- 3-[(E)-(3-Nitrophenyl)diazenyl]indole
Uniqueness
Compared to its analogs, 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole exhibits unique properties due to the position of the nitro group on the phenyl ring. This positioning influences the electronic distribution and reactivity of the compound, making it particularly effective in certain applications, such as dye synthesis and biological staining.
特性
CAS番号 |
144740-11-4 |
|---|---|
分子式 |
C18H12N4O2 |
分子量 |
316.3 g/mol |
IUPAC名 |
9H-carbazol-3-yl-(3-nitrophenyl)diazene |
InChI |
InChI=1S/C18H12N4O2/c23-22(24)14-5-3-4-12(10-14)20-21-13-8-9-18-16(11-13)15-6-1-2-7-17(15)19-18/h1-11,19H |
InChIキー |
BYRFMKHSNKSOIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=NC4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



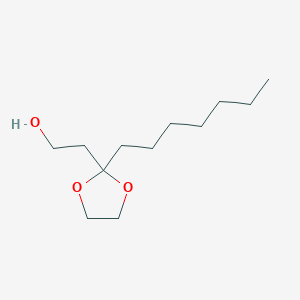

![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)
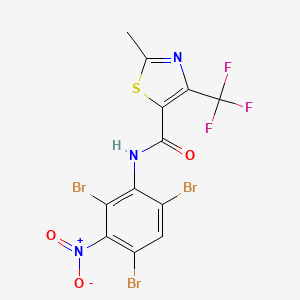

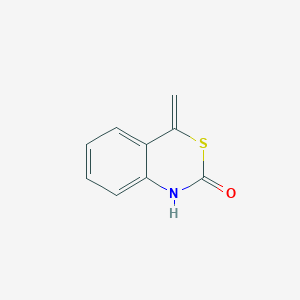
![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)
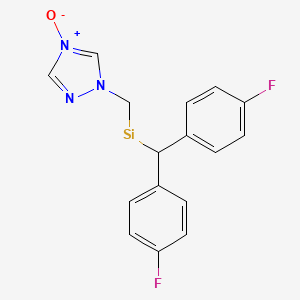
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
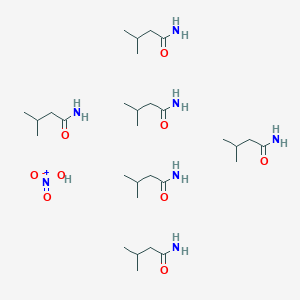
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
